![molecular formula C20H18O3 B12316026 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one is a chemical compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of two furan rings attached to a cyclohexanone core through prop-2-en-1-ylidene linkers.
Preparation Methods
The synthesis of 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . The reaction conditions and specific reagents used can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one can be compared with other similar compounds, such as:
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexanone core but lacks the furan rings and prop-2-en-1-ylidene linkers.
Ethyl 3-(furan-2-yl)propionate: This compound contains a furan ring but has a different functional group and overall structure.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound features furan rings but is part of a different chemical class with distinct properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties that make it suitable for a wide range of research and industrial applications.
Properties
Molecular Formula |
C20H18O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(furan-2-yl)prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H18O3/c21-20-16(8-2-10-18-12-4-14-22-18)6-1-7-17(20)9-3-11-19-13-5-15-23-19/h2-5,8-15H,1,6-7H2/b10-2+,11-3+,16-8+,17-9+ |
InChI Key |
SHPLADCLSRWYLI-ZOFYMTOZSA-N |
Isomeric SMILES |
C1C/C(=C\C=C\C2=CC=CO2)/C(=O)/C(=C/C=C/C3=CC=CO3)/C1 |
Canonical SMILES |
C1CC(=CC=CC2=CC=CO2)C(=O)C(=CC=CC3=CC=CO3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



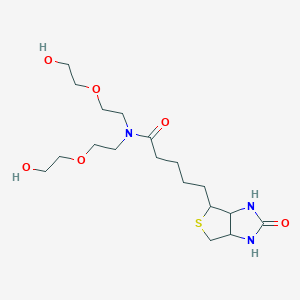

![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)
![Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)
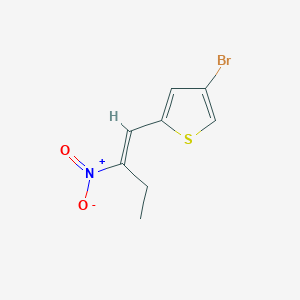
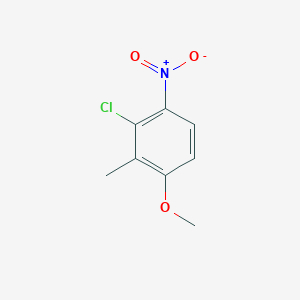
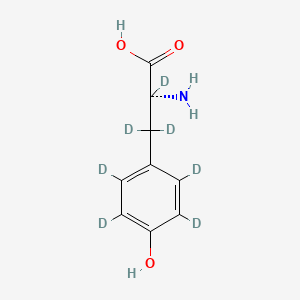

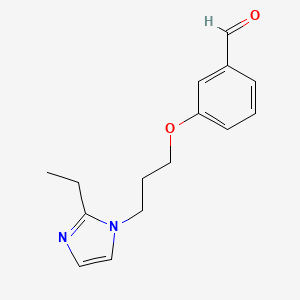

![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
